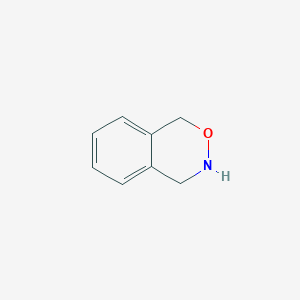

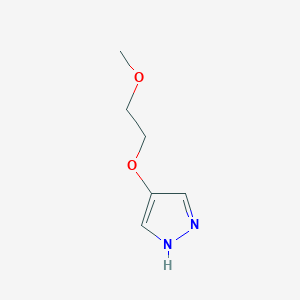

![molecular formula C39H56N2O12S B3104595 (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol CAS No. 148913-55-7](/img/structure/B3104595.png)

(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol

概要

説明

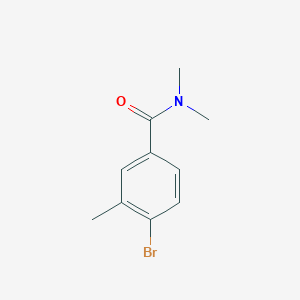

(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in different chemical processes.

作用機序

Target of Action

S-15176 difumarate salt primarily targets the mitochondria, the power stations inside the cell . More specifically, it affects the Respiratory Complex III and the Inner Mitochondrial Membrane .

Mode of Action

S-15176 difumarate salt impairs mitochondrial function by inhibiting the catalytic function of the enzyme complex III of the mitochondrial electron transfer system . It also induces nonspecific membrane permeability, which is related to the dissipation of the mitochondrial membrane potential . Furthermore, S-15176 suppresses the mitochondrial permeability transition in response to calcium ions and inorganic phosphate .

Biochemical Pathways

The compound’s action leads to a shift from fatty acid to glucose oxidation, which may contribute to its anti-ischemic effect . This shift in cellular metabolism enhances glucose metabolism and decreases oxygen consumption, potentially reducing ROS production, limiting intracellular acidosis, and reducing cytosolic calcium accumulation .

Result of Action

The action of S-15176 difumarate salt leads to a decline in ATP production due to the dissipation of the mitochondrial membrane potential . It also inhibits the release of cytochrome c in response to silver ions . These effects can induce mitochondrial dysfunction in mammalian tissues and organs that are most vulnerable to chemical toxicity or exposed to higher concentrations of the drug .

Action Environment

The action of S-15176 difumarate salt can be influenced by the environment within the cell. For instance, at low concentrations, it suppresses the opening of the Ca 2+ -Dependent MPT Pore, while at high concentrations, the agent itself contributes to the permeabilization of the mitochondrial membrane .

生化学分析

Biochemical Properties

S-15176 difumarate salt has been reported to have multiple effects on the metabolism of mitochondria . It inhibits the rate-limiting enzyme of fatty acid β-oxidation carnitine palmitoyltransferase I . It also suppresses the mitochondrial permeability transition in response to calcium ions and inorganic phosphate and inhibits the release of cytochrome c in response to silver ions .

Cellular Effects

S-15176 difumarate salt has been shown to have an impact on cellular metabolism in animal models of ischemia-reperfusion injury of the liver, heart, spinal cord, and other organs . Despite evidence of some reduction in oxidative damage to cells, the results of therapy with S-15176 have been mostly disappointing .

Molecular Mechanism

S-15176 difumarate salt affects the key indicators of the function of rat liver and thymocyte mitochondria at the concentrations reached in target tissues . It disturbs the catalytic function of enzyme complex III of the mitochondrial electron transfer system and induces nonspecific membrane permeability, which is related to the dissipation of the mitochondrial membrane potential and a decline in ATP production .

Temporal Effects in Laboratory Settings

In the S-15176-treated groups, apoptotic cell number in 3rd and 7th days were significantly decreased in number compared to trauma groups . Hemorrhage and edema in the focal areas were also noticed in gray matter of treatment groups .

Dosage Effects in Animal Models

The effect of S-15176 (1.5 mg/kg/day i.p.) on the ultrastructure and functions of liver mitochondria of C57BL/6 mice with type 2 diabetes mellitus (T2DM) induced by a high-fat diet combined with a low-dose streptozotocin injection was examined .

Metabolic Pathways

S-15176 difumarate salt can shift the energy substrate metabolism, enhancing glucose metabolism and decreasing oxygen consumption . This may be accompanied by decreased ROS production, a limited increase in intracellular acidosis, and reduced accumulation of cytosolic calcium .

Transport and Distribution

The mechanisms underlying the protective effect of S-15176 are related to the stimulation of mitochondrial biogenesis and the inhibition of lipid peroxidation in the organelles .

Subcellular Localization

S-15176 difumarate salt is known to affect the mitochondria, the power stations inside the cell, and pivotal regulators of many cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents, which facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions: (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, which provide reactive sites for different chemical transformations.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

科学的研究の応用

(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, in industry, this compound is utilized in the development of new materials and chemical processes.

類似化合物との比較

Similar Compounds: Similar compounds to (E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol include other phenolic compounds and derivatives of butenedioic acid. Examples include 1,2-cyclohexane dicarboxylic acid diisononyl ester and various heparinoid compounds .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable tool in both research and industrial applications.

特性

IUPAC Name |

(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N2O4S.2C4H4O4/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8;2*5-3(6)1-2-4(7)8/h11-12,19-20,34H,10,13-18,21H2,1-9H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXPOPNCJIJXJW-LVEZLNDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56N2O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148913-55-7 | |

| Record name | S-15176 difumarate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

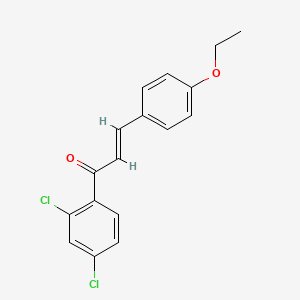

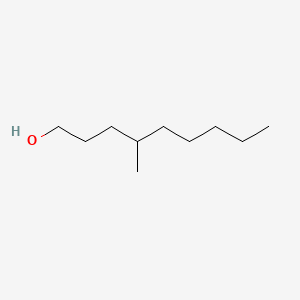

![4-[2-(4-Fluorophenyl)ethyl]piperidine](/img/structure/B3104524.png)

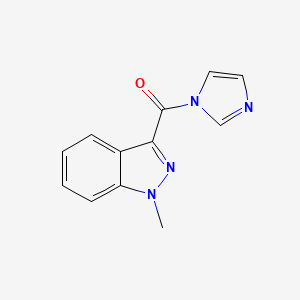

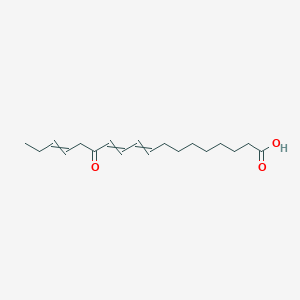

![4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile](/img/structure/B3104586.png)

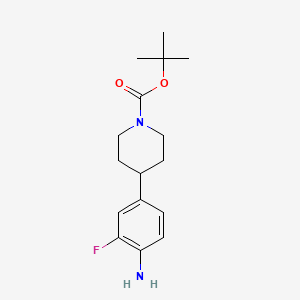

![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)